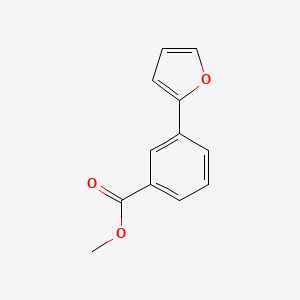

Methyl 3-(furan-2-yl)benzoate

Overview

Description

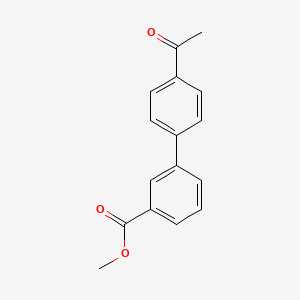

“Methyl 3-(furan-2-yl)benzoate” is a chemical compound with the molecular formula C12H10O3 . It is a derivative of benzoic acid and furan . The compound is used in the synthesis of various other chemical compounds .

Synthesis Analysis

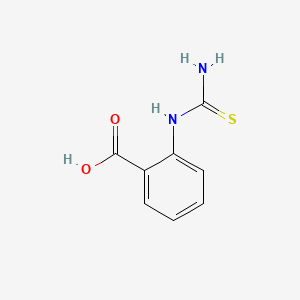

The synthesis of “this compound” and its derivatives involves various chemical reactions. For instance, the reaction between substituted benzoic acid and thionyl chloride yields corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides . Further, the hydrazides were condensed with substituted aldehydes to yield the substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For example, the further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .

Scientific Research Applications

Synthesis and Chemical Reactions

- Methyl 3-(furan-2-yl)benzoate is involved in Diels–Alder and dehydration reactions for synthesizing benzoic acid, starting from biomass-derived furan. This process, catalyzed by Lewis acidic zeolite catalysts, achieves high turnover frequency with minimal side reactions (Mahmoud et al., 2015).

- Oxidative cleavage of (F-benzo)furans, such as this compound, can yield various benzoic acid derivatives, highlighting the compound's reactivity and potential in synthesizing ortho-disubstituted F-benzenes (Inukai et al., 1982).

Biological and Pharmacological Applications

- This compound derivatives have been explored for their potential as adenosine receptor (AR) ligands. Some derivatives show high human A1AR affinity and an inverse agonist profile, suggesting potential applications in neuropathic pain treatment (Betti et al., 2019).

- The compound and its derivatives have been synthesized for applications in insecticide development. Certain derivatives exhibit significant insecticidal activity, comparable to commercial insecticides (Paula et al., 2008).

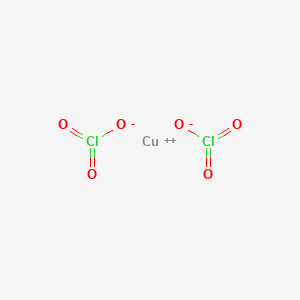

Corrosion Inhibition and Material Science

- This compound derivatives have been studied as corrosion inhibitors for steel in acidic environments. These studies are crucial in understanding the compound's potential in material protection and preservation (Yadav et al., 2015).

Safety and Hazards

While specific safety and hazard information for “Methyl 3-(furan-2-yl)benzoate” is not available in the retrieved papers, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Furan and its derivatives, including “Methyl 3-(furan-2-yl)benzoate”, have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future direction in this field involves a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name |

methyl 3-(furan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)10-5-2-4-9(8-10)11-6-3-7-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFLATATBSNBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401606 | |

| Record name | methyl 3-(furan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207845-31-6 | |

| Record name | methyl 3-(furan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

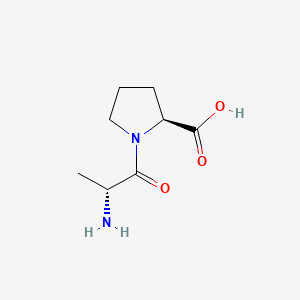

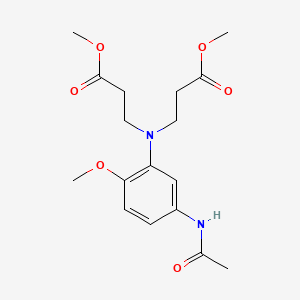

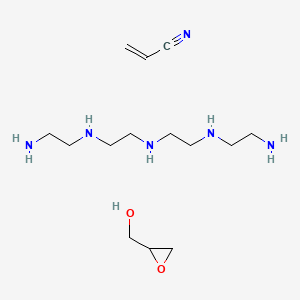

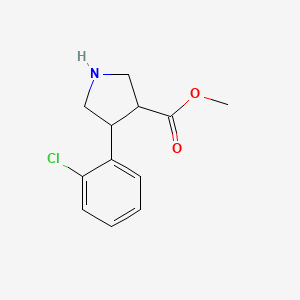

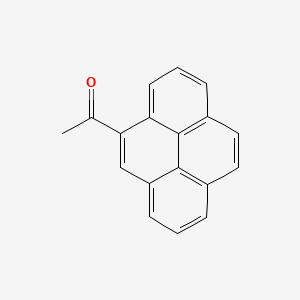

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.